ガドベサミド

概要

説明

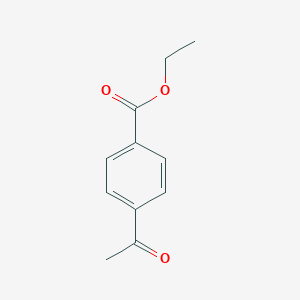

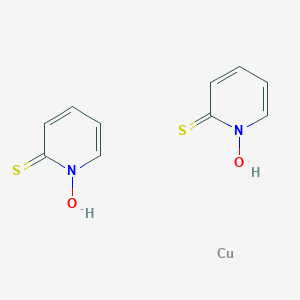

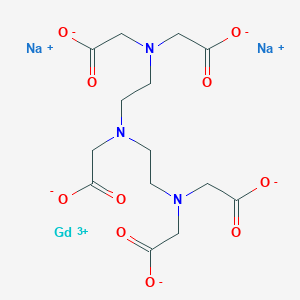

Gadoversetamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visualization of lesions in the brain, spine, and liver. Marketed under the trade name OptiMARK, it is a small molecule with the chemical formula C20H34GdN5O10 and a molecular weight of 661.76 g/mol .

科学的研究の応用

Gadoversetamide is extensively used in medical imaging, particularly in MRI, to enhance the contrast of images. This allows for better visualization of lesions in the brain, spine, and liver, aiding in the diagnosis of various conditions such as tumors and inflammatory diseases . Additionally, it is used in research settings to study the biodistribution and pharmacokinetics of gadolinium-based contrast agents .

作用機序

Target of Action

Gadoversetamide is primarily targeted at protons in the human body . These protons are found in tissues where gadoversetamide accumulates, such as the brain, spine, and liver . The role of these protons is crucial in the generation of magnetic resonance images .

Mode of Action

Gadoversetamide interacts with its target, the protons, when placed in a strong magnetic field . This interaction is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadoversetamide, being a paramagnetic agent, contains one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .

Biochemical Pathways

It is known that gadolinium and gadolinium-based contrast agents like gadoversetamide can affect cellular and biochemical pathways within the reticulo-endothelial system, calcium-dependent enzymatic reactions, ion channel function, and cellular phagocytosis .

Pharmacokinetics

It is known that gadolinium-based contrast agents are generally excreted by the kidneys

Result of Action

The primary result of gadoversetamide’s action is the enhancement of magnetic resonance images. It provides increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . Exposure to gadolinium-based contrast agents like gadoversetamide is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gadolinium-based contrast agents .

Action Environment

The action, efficacy, and stability of gadoversetamide can be influenced by various environmental factors. For instance, the strength of the magnetic field in which gadoversetamide is placed can affect its interaction with protons and thus the quality of the resulting images . Additionally, the presence of renal dysfunction in a patient can increase the risk of nephrogenic systemic fibrosis, a serious condition associated with the use of gadolinium-based contrast agents

生化学分析

Biochemical Properties

Gadoversetamide plays a crucial role in biochemical reactions, primarily due to its paramagnetic properties. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . The MR images are based primarily on proton density and proton relaxation dynamics .

Cellular Effects

Gadoversetamide is used for MRI diagnostic procedures to provide increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .

Molecular Mechanism

The mechanism of action of gadoversetamide is based on the behavior of protons when placed in a strong magnetic field . This behavior is interpreted and transformed into images by MR instruments. MR images are based primarily on proton density and proton relaxation dynamics . Gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates .

Temporal Effects in Laboratory Settings

Gadoversetamide has been shown to distribute into a volume approximating that of extracellular fluid and is eliminated primarily by glomerular filtration . The mean cumulative urinary excretion of gadoversetamide at 72 hours was approximately 93.5% for renal impaired patients and 95.8% for subjects with normal renal function .

Metabolic Pathways

Gadoversetamide does not undergo metabolism in the body . It is eliminated primarily through renal excretion .

Transport and Distribution

Gadoversetamide is administered intravenously and distributes mainly in the extracellular fluid . It does not cross the blood-brain barrier .

Subcellular Localization

Gadoversetamide does not have a specific subcellular localization as it remains in the extracellular space . It does not cross the blood-brain barrier .

準備方法

Synthetic Routes and Reaction Conditions: Gadoversetamide is synthesized by chelating gadolinium ions with a ligand that contains multiple amide and carboxylate groups. The synthesis involves the reaction of gadolinium chloride with a pre-formed ligand in an aqueous solution. The ligand is typically synthesized through a multi-step process involving the reaction of ethylenediamine with various carboxylate and amide-containing reagents .

Industrial Production Methods: In industrial settings, the production of gadoversetamide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the preparation of the ligand, its reaction with gadolinium chloride, and subsequent purification steps to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to the presence of multiple coordination sites in its structure. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of gadoversetamide are gadolinium chloride and the ligand containing amide and carboxylate groups. The reactions are usually carried out in aqueous solutions at controlled temperatures and pH levels .

Major Products: The major product of the synthesis is gadoversetamide itself, with minor by-products that are typically removed during the purification process .

類似化合物との比較

- Gadoterate meglumine (Dotarem)

- Gadobutrol (Gadavist)

- Gadopentetate dimeglumine (Magnevist)

- Gadobenate dimeglumine (MultiHance)

- Gadodiamide (Omniscan)

- Gadoteridol (ProHance)

Comparison: Gadoversetamide is unique in its specific ligand structure, which provides a balance between stability and efficacy. Compared to other gadolinium-based contrast agents, it has a similar relaxivity but may differ in terms of safety profiles and the incidence of adverse reactions .

特性

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts. |

|---|---|

CAS番号 |

131069-91-5 |

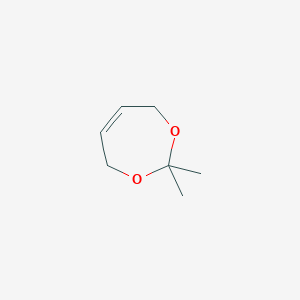

分子式 |

C20H34GdN5O10 |

分子量 |

661.8 g/mol |

IUPAC名 |

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3 |

InChIキー |

HBEAOBRDTOXWRZ-UHFFFAOYSA-K |

SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

正規SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

密度 |

1.160 at 25 °C |

Key on ui other cas no. |

131069-91-5 |

溶解性 |

Freely soluble in water |

同義語 |

[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium; 8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11, |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gadoversetamide works by shortening the T1 relaxation time of water protons in its vicinity. This leads to a brighter signal on T1-weighted MRI images, improving the contrast between normal and abnormal tissues. [, ]

ANone: The molecular formula of Gadoversetamide is C16H26GdN5O9 and its molecular weight is 579.67 g/mol. [, ]

ANone: While the provided research abstracts don't contain specific spectroscopic data, techniques like mass spectrometry (ESI-MS) have been employed to identify Gadoversetamide and its metabolites in biological samples. []

ANone: While not explicitly mentioned in the abstracts, GBCAs like Gadoversetamide are generally tested for stability under various conditions (pH, temperature, light) during development to ensure their safety and efficacy. []

ANone: Gadoversetamide is not known to possess any catalytic properties. It is primarily used for its contrast-enhancing properties in MRI.

ANone: The provided research abstracts do not discuss computational chemistry studies on Gadoversetamide.

ANone: Gadoversetamide is a linear, non-ionic GBCA. Linear GBCAs, particularly non-ionic ones like Gadoversetamide and Gadodiamide, have been associated with a higher risk of Nephrogenic Systemic Fibrosis (NSF) compared to macrocyclic GBCAs. This is attributed to their lower stability and increased likelihood of releasing free gadolinium ions in vivo. [, , ]

ANone: Gadoversetamide is typically formulated as an injectable solution for intravenous administration. The exact composition of the formulation can vary depending on the manufacturer. [, , ]

ANone: Due to the risk of NSF, the FDA has issued warnings and recommendations for the use of Gadoversetamide, particularly in patients with renal impairment. [, , , ]

ANone: Gadoversetamide is primarily eliminated unchanged through the kidneys via glomerular filtration, with a half-life of approximately 1.5 hours in patients with normal renal function. [, , ]

ANone: Renal impairment significantly affects the pharmacokinetics of Gadoversetamide. The elimination half-life is prolonged in patients with renal insufficiency, leading to increased gadolinium retention in the body. [, ]

ANone: In individuals with normal renal function, age does not significantly alter the pharmacokinetics of Gadoversetamide. []

ANone: Yes, multiple clinical trials have evaluated the safety and efficacy of Gadoversetamide for various MRI applications, including liver and myocardial imaging. [, , , ]

ANone: In vitro studies have demonstrated that Gadoversetamide, at specific concentrations, can stimulate the proliferation of fibroblasts. []

ANone: Resistance mechanisms are not applicable to Gadoversetamide, as it is a contrast agent and not a drug with a specific molecular target.

ANone: The most serious adverse effect associated with Gadoversetamide is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal condition that primarily affects individuals with severe renal impairment. [, , , , ]

ANone: Besides NSF, other commonly reported adverse effects of Gadoversetamide include headache, nausea, and injection site reactions. These are typically mild and transient. [, ]

ANone: Factors that can increase the risk of NSF include: use of linear GBCAs like Gadoversetamide, high cumulative doses of the agent, pre-existing severe renal impairment, acute kidney injury, and delayed hemodialysis after administration in dialysis patients. [, , , , ]

ANone: Yes, although less common than with Gadodiamide, several cases of NSF have been reported in association with Gadoversetamide exposure, particularly in patients with severe renal impairment. [, , , ]

ANone: As a contrast agent, Gadoversetamide is not designed for targeted drug delivery. Its distribution is primarily limited to the extracellular space.

ANone: The provided research abstracts do not discuss specific biomarkers for Gadoversetamide efficacy or toxicity.

ANone: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific technique used to quantify gadolinium concentrations, including those of Gadoversetamide, in biological samples. [, , ]

ANone: The provided research abstracts do not provide information on the environmental impact of Gadoversetamide.

ANone: The provided research abstracts do not discuss dissolution and solubility studies on Gadoversetamide.

ANone: While not explicitly mentioned, analytical methods used to quantify Gadoversetamide, such as ICP-MS, are rigorously validated to ensure their accuracy, precision, and specificity. []

ANone: The manufacturing and distribution of Gadoversetamide are subject to strict quality control and assurance measures to guarantee the product's consistency, safety, and efficacy. []

ANone: The provided research abstracts do not discuss the immunogenicity of Gadoversetamide.

ANone: Gadoversetamide is not known to significantly interact with drug transporters.

ANone: Gadoversetamide is not metabolized by drug-metabolizing enzymes and does not induce or inhibit these enzymes. [, ]

ANone: Gadoversetamide, like other GBCAs, is designed to be biocompatible. It is not biodegradable and is primarily eliminated unchanged through the kidneys. []

ANone: Yes, macrocyclic GBCAs, like Gadoteridol and Gadobutrol, are associated with a lower risk of NSF compared to linear agents like Gadoversetamide and are preferred for patients with renal insufficiency. [, , ]

ANone: Yes, techniques like arterial spin labeling (ASL) perfusion MRI and diffusion MRI can provide valuable diagnostic information without the need for contrast agents. []

ANone: The provided research abstracts do not discuss recycling or waste management strategies for Gadoversetamide.

ANone: Various resources and tools are available for Gadoversetamide research, including databases like PubMed, clinical trial registries, and chemical databases. [, ]

ANone: Gadoversetamide (OptiMARK) was approved by the FDA for clinical use in 1998. []

ANone: Initially considered very safe, the discovery of Nephrogenic Systemic Fibrosis (NSF) in the early 2000s led to a reevaluation of the safety of GBCAs, including Gadoversetamide, particularly in patients with renal impairment. []

ANone: Research on Gadoversetamide involves collaboration between radiologists, nephrologists, pathologists, and pharmacologists to understand its efficacy, safety, and the mechanisms underlying adverse effects like NSF. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

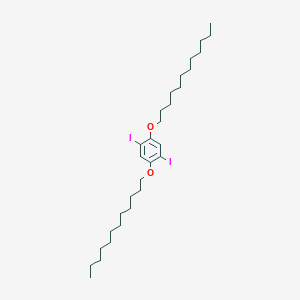

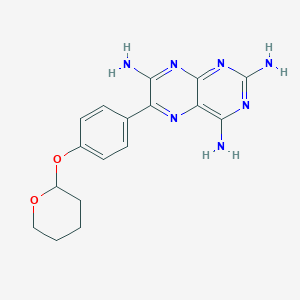

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)